3,5-Dichloro-4-methylmandelic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dichloro-4-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-6(10)2-5(3-7(4)11)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUOCKRCPOESDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemistry and Enantiomeric Purity of 3,5 Dichloro 4 Methylmandelic Acid
Chiral Nature of Mandelic Acid Derivatives
Mandelic acid and its derivatives, including 3,5-Dichloro-4-methylmandelic acid, are characterized by the presence of a stereogenic center at the alpha-carbon, the carbon atom adjacent to the carboxyl group and bonded to a hydroxyl group. This chiral center imparts optical activity to the molecule, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers: the (R)- and (S)-forms. The spatial arrangement of the phenyl, hydroxyl, carboxyl, and hydrogen groups around this alpha-carbon determines the specific configuration of each enantiomer. The distinct three-dimensional structures of these enantiomers can lead to different interactions with other chiral molecules, which is the fundamental principle behind their separation and their varied effects in biological systems.
Diastereomeric Salt Formation for Chiral Resolution
One of the most established and industrially viable methods for separating enantiomers is through diastereomeric salt formation. This technique involves reacting the racemic mixture of the acidic compound, in this case, this compound, with a single enantiomer of a chiral base, often referred to as a resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Selection and Design of Chiral Resolving Agents
The success of a diastereomeric resolution heavily relies on the appropriate selection of a chiral resolving agent. For acidic compounds like this compound, chiral amines are commonly employed. The choice of the resolving agent is crucial and is often determined empirically by screening a variety of candidates. Key considerations in the design and selection of these agents include:
Structural Rigidity and Steric Hindrance: The resolving agent should have a well-defined and rigid stereochemical structure to ensure effective chiral recognition.
Presence of Functional Groups for Interaction: The agent must possess functional groups capable of forming strong and specific non-covalent interactions (e.g., hydrogen bonds, ionic bonds, van der Waals forces) with the enantiomers of the target compound.
Availability and Cost: For practical applications, the resolving agent should be readily available in high enantiomeric purity and at a reasonable cost.
Commonly used chiral resolving agents for mandelic acid derivatives include naturally derived alkaloids like brucine and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine and its derivatives.
Crystallization Kinetics and Thermodynamics in Diastereomeric Salt Formation
The separation of diastereomeric salts is governed by the thermodynamics and kinetics of crystallization. The thermodynamic aspect relates to the difference in the lattice energies of the two diastereomeric salts, which in turn affects their relative solubilities. A larger difference in solubility between the two diastereomers will lead to a more efficient separation, as one salt will preferentially crystallize from the solution.
Crystallization kinetics, on the other hand, pertains to the rate of nucleation and crystal growth. Controlling factors such as temperature, supersaturation, and agitation can influence the crystal size distribution and purity of the less soluble diastereomer. Understanding and optimizing these kinetic and thermodynamic parameters are essential for developing a robust and scalable resolution process.
Influence of Solvent Systems on Diastereomeric Resolution
The choice of solvent is a critical parameter that can significantly impact the efficiency of diastereomeric resolution. The solvent system influences the solubilities of the diastereomeric salts and can affect the stability of the solvates formed. The ideal solvent should exhibit a large solubility difference between the two diastereomers while allowing for good crystal formation of the less soluble salt.
The polarity of the solvent plays a significant role. Solvents can interact with the diastereomeric salts through hydrogen bonding and other intermolecular forces, thereby altering their relative solubilities. A systematic screening of various solvents, including alcohols, ketones, esters, and hydrocarbons, as well as solvent mixtures, is often necessary to identify the optimal conditions for a given resolution.
Enantiospecific Co-crystallization Phenomena
In some cases, instead of forming a salt, a racemic compound and a chiral resolving agent can form co-crystals. Enantiospecific co-crystallization is a phenomenon where one enantiomer of the resolving agent selectively co-crystallizes with one enantiomer of the racemic compound. This process can be highly efficient for chiral resolution. The formation and stability of these co-crystals are dictated by the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, between the constituent molecules in the crystal lattice.
Chromatographic Enantioseparation Techniques
Chromatographic methods offer a powerful alternative for the separation of enantiomers, particularly for analytical purposes and for compounds that are difficult to resolve by crystallization. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.
High-performance liquid chromatography (HPLC) with a chiral stationary phase is a widely used method. The CSP typically consists of a chiral selector molecule immobilized on a solid support. As the racemic mixture of this compound passes through the column, the enantiomers exhibit different affinities for the CSP, leading to different retention times and thus their separation. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, and synthetic polymers. The choice of the mobile phase composition is also crucial for achieving optimal separation.
Gas chromatography (GC) with a chiral stationary phase can also be employed, often after derivatization of the mandelic acid to a more volatile ester form.
Table of Research Findings on Chiral Resolution of Halogenated Mandelic Acid Derivatives
| Resolving Agent | Halogenated Mandelic Acid | Solvent System | Key Findings |
| Levetiracetam | 3-Chloromandelic acid | Acetonitrile | Enantiospecific co-crystallization; selective co-crystallization with the (S)-enantiomer. |
| (R)-1-Phenylethylamine | 4-Chloromandelic acid | Not specified | Efficient resolution through diastereomeric salt formation. |
| (S)-1-Phenylethylamine | 3-Chloromandelic acid | Not specified | Moderate resolution efficiency observed. |
Interactive Data Table of Research Findings
Chiral Stationary Phases in High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for separating the enantiomers of mandelic acid and its derivatives. nih.govscielo.br The underlying principle of this technique is the differential interaction between the individual enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation. mdpi.com
A variety of CSPs have proven effective for the resolution of aromatic α-hydroxy acids. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose tris(phenylcarbamate) derivatives, are among the most successful and widely applied. nih.gov For instance, a CSP made by immobilizing cellulosic tris(3,5-dichlorophenylcarbamate) on silica gel, such as CHIRALPAK® IC, has been used effectively for the baseline resolution of mandelic acid and some of its derivatives. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. The stability of these complexes differs for each enantiomer, resulting in their separation. scielo.br
The choice of mobile phase is also crucial for achieving optimal separation. Typically, a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is used. nih.gov The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is common for acidic compounds to improve peak shape and resolution. nih.gov
Table 1: Overview of HPLC Methods for Chiral Separation of Mandelic Acid Derivatives
| Parameter | Description |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Chiral Stationary Phases (CSPs) like polysaccharide-based (e.g., cellulose tris(3,5-dichlorophenylcarbamate)) or Pirkle-type phases. nih.govhplc.eu |
| Principle | Formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to differential retention. |
| Key Interactions | Hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric effects. |
| Mobile Phase | Typically a normal-phase system, such as n-hexane with an alcohol modifier (e.g., isopropanol). An acidic additive (e.g., TFA) is often used for acidic analytes. nih.gov |
Chiral Ligand Exchange Chromatography (CLEC) for Mandelic Acids
Chiral Ligand Exchange Chromatography (CLEC) represents another effective strategy for the enantioseparation of α-hydroxy carboxylic acids, including mandelic acids. nih.gov This technique relies on the formation of diastereomeric ternary complexes involving a central metal ion (typically Cu²⁺), a chiral selector (the ligand), and the enantiomers of the analyte. nih.gov
In this method, the chiral ligand is either chemically bonded to the stationary phase or added to the mobile phase. nih.gov For mandelic acid, a common approach involves using a chiral ligand such as N-n-dodecyl-L-proline in conjunction with copper(II) ions. The separation occurs based on the differential stability of the diastereomeric complexes formed. One enantiomer will form a more stable coordinative bond with the metal-ligand complex than the other, leading to its stronger retention and subsequent separation. nih.gov The enantioselectivity in CLEC is highly dependent on factors such as the pH of the solvent system and the concentrations of the chiral ligand and the metal ion. nih.gov
Determination of Absolute Configuration
Once the enantiomers are separated, determining their absolute configuration (i.e., assigning them as R or S) is essential. This is accomplished through derivatization followed by spectroscopic analysis or by X-ray crystallography of diastereomeric salts.
Derivatization with Chiral Auxiliaries for Spectroscopic Analysis (e.g., Mosher's Method, O-Methylmandelic Acid Derivatives)
A widely used method for determining the absolute configuration of chiral alcohols and amines involves derivatization with a chiral auxiliary to form diastereomers, which can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This principle is extended to α-hydroxy acids like this compound by derivatizing its hydroxyl group.
Mosher's Method: This classic technique uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, as the chiral derivatizing agent (CDA). nih.gov The acid is converted to its acyl chloride, which then reacts with the hydroxyl group of the separated enantiomers of this compound to form diastereomeric Mosher's esters. In the resulting diastereomers, the protons near the newly formed ester linkage experience different magnetic environments due to the anisotropic effect of the phenyl ring in the MTPA moiety. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons on either side of the stereocenter, the absolute configuration can be deduced based on established empirical models. nih.govillinois.edu
O-Methylmandelic Acid Derivatives: Similar to Mosher's method, O-methylmandelic acid can also be used as a chiral derivatizing agent. illinois.eduacs.org It offers an alternative for creating diastereomeric esters for NMR analysis. The conformational model for O-methylmandelate esters positions the α-methoxy group nearly coplanar with the carbonyl group. illinois.edu The analysis of chemical shift differences in the resulting diastereomers allows for the assignment of the absolute configuration of the original α-hydroxy acid. scielo.br
Table 2: Spectroscopic Methods for Absolute Configuration Determination
| Method | Chiral Auxiliary | Principle |
| Mosher's Method | (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) | Formation of diastereomeric esters. The absolute configuration is determined by analyzing the chemical shift differences (Δδ) in ¹H or ¹⁹F NMR spectra due to the anisotropic effect of the MTPA phenyl group. nih.govfrontiersin.org |
| O-Methylmandelic Acid Derivatization | (R)- and (S)-O-Methylmandelic acid | Formation of diastereomeric esters. The configuration is assigned by comparing the NMR spectra of the resulting diastereomers, based on established conformational models. illinois.eduacs.org |
X-ray Crystallography of Diastereomeric Salts for Stereochemical Assignment
X-ray crystallography provides an unambiguous and non-empirical method for determining the absolute configuration of a chiral molecule. For a chiral acid like this compound, this is typically achieved by forming a salt with an enantiomerically pure chiral base.
The process involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent), such as a chiral amine. This reaction produces a mixture of two diastereomeric salts. These salts have different physical properties, such as solubility, which often allows for their separation by fractional crystallization. Once a single diastereomeric salt is isolated in crystalline form, its three-dimensional structure can be determined by single-crystal X-ray diffraction. rsc.org
Since the absolute configuration of the chiral base is already known, it serves as an internal reference within the crystal lattice. tcichemicals.com By determining the relative configuration of the acid anion with respect to the known configuration of the base cation, the absolute configuration of the this compound enantiomer in the crystal is definitively established. rsc.org
Chemical Reactivity and Reaction Mechanisms of 3,5 Dichloro 4 Methylmandelic Acid
Oxidation Reactions of Alpha-Hydroxy Acids
The oxidation of alpha-hydroxy acids, including 3,5-dichloro-4-methylmandelic acid, is a fundamental transformation that can lead to various products depending on the oxidant and reaction conditions. These reactions are crucial for both synthetic applications and understanding biological metabolic pathways. osf.io
Catalytic Oxidation to Aromatic Aldehydes (e.g., Copper(II) Complexes)
The selective oxidation of mandelic acid derivatives to their corresponding aromatic aldehydes is a valuable synthetic transformation. Copper(II) complexes have been shown to be effective catalysts for this reaction. researchgate.netresearchgate.net For instance, the oxidation of various mandelic acid derivatives using molecular oxygen as the oxidant can be catalyzed by cobalt(II) chloride, yielding either benzaldehyde (B42025) or benzoic acid derivatives with high selectivity, depending on the substituents on the aromatic ring. psu.edu Specifically, for mandelic acids with electron-donating or weakly electron-withdrawing substituents like -OH, -OMe, and -Cl, the corresponding aldehydes are the major products. psu.edu
The catalytic efficiency of copper(II) complexes in these oxidations is influenced by factors such as pH and the nature of the ligands coordinated to the copper center. researchgate.net In some systems, the reaction proceeds via the formation of a copper(II)-ligand-peroxide complex, which is responsible for activating the hydrogen peroxide oxidant. researchgate.net The oxidation rate can be significantly enhanced in alkaline solutions, which favors the formation of hydroxyl radicals (•OH). researchgate.net
| Catalyst System | Substrate | Product | Selectivity | Reference |
| CoCl₂/O₂ | p-OH, p-OMe, p-Cl mandelic acids | Corresponding aldehydes | High | psu.edu |
| Cu(II) complexes/H₂O₂ | Mandelic acids | Aromatic aldehydes | Variable | researchgate.net |
| Bi(0)/O₂ | Mandelic acid derivatives | Aromatic aldehydes or benzoic acids | Dependent on substituent | psu.edu |
Mechanistic Investigations of Oxidative Decarboxylation
The oxidative decarboxylation of mandelic acid and its derivatives is a key reaction that leads to the formation of aldehydes or carboxylic acids. This process involves the removal of the carboxyl group as carbon dioxide and the oxidation of the alpha-carbon. nih.govwikipedia.org
Mechanistic studies on the permanganate (B83412) oxidation of mandelic acid have revealed a complex pathway involving various manganese intermediates. researchgate.netrsc.org The reaction proceeds via a rate-limiting hydride transfer, as indicated by a significant primary kinetic deuterium (B1214612) isotope effect. rsc.org The initial step is the formation of an ester-type intermediate between the mandelic acid and the oxidant. researchgate.net Depending on the pH, the reaction can yield either benzaldehyde or phenylglyoxylic acid as the primary product. researchgate.netrsc.org In acidic media, the reaction involves a five-electron change, while in basic media, it's a three-electron change. rsc.org
Electrochemical studies of 3,4-dihydroxymandelic acid (DOMA) have shown that its oxidation proceeds through a two-electron step to form the corresponding o-benzoquinone. nih.gov This intermediate is unstable and undergoes a rate-determining loss of CO₂ to yield a p-benzoquinone methide, which then rapidly isomerizes to 3,4-dihydroxybenzaldehyde. nih.gov
The oxidation of alpha-hydroxy acids can also be achieved using other reagents like bromine and hypobromous acid, with the latter being more effective in weakly acidic solutions for the oxidation of mandelic acid to benzaldehyde and carbon dioxide. rsc.org The reaction with hypobromous acid is faster for the carboxylate ion than the undissociated acid. rsc.org
Esterification and Amidation Reactions for Derivative Synthesis
The carboxylic acid and alpha-hydroxy groups of this compound are amenable to standard derivatization reactions such as esterification and amidation. These reactions are crucial for synthesizing a wide range of derivatives with potentially altered biological or chemical properties. nih.govnih.gov
Esterification of mandelic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst. A common method involves the initial protection of the hydroxyl group, followed by acylation with the desired alcohol. nih.gov For example, esters of mandelic acid have been synthesized by first protecting the hydroxyl group and then reacting the resulting mandelic chloride with various hydroxybenzoic acid esters. nih.gov Alternatively, one-pot procedures involving Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening hydrolysis followed by esterification can be employed to produce mandelic acid esters from aldehyde feedstocks. nih.gov
Amidation reactions can also be carried out to synthesize amide derivatives. These reactions typically involve the activation of the carboxylic acid group, for example, by converting it into an acyl chloride, followed by reaction with an amine.
Radical Chemistry Involving Benzylic and Alpha-Hydroxy Radicals
The structure of this compound allows for the formation of both benzylic and alpha-hydroxy radicals under appropriate conditions. The study of these radical intermediates is a rapidly evolving field, particularly with the advent of photoredox catalysis.
Photoredox Catalysis in Carboxylic Acid Transformations
Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of carboxylic acids under mild conditions. princeton.edursc.org This methodology allows for the generation of alkyl and acyl radicals from aliphatic and aromatic carboxylic acids, respectively. princeton.edunih.gov The process typically involves the single-electron oxidation of a carboxylate ion by an excited photoredox catalyst, leading to the formation of a carboxy radical that subsequently undergoes decarboxylation to produce a carbon-centered radical. rsc.org
This approach has been successfully applied to a variety of transformations, including alkylation, arylation, amination, and trifluoromethylation of aliphatic carboxylic acids. princeton.edu For aromatic carboxylic acids, photoredox catalysis can facilitate halogenation and borylation. princeton.edu The merger of photoredox catalysis with other catalytic systems, such as copper or nickel catalysis, has further expanded the scope of these transformations. princeton.edu For instance, the combination of photoredox catalysis with hypervalent iodine reagents has enabled the decarboxylative alkynylation and cyanation of aliphatic carboxylic acids. nih.gov
The generation of acyl radicals from carboxylic acids can also be achieved through photoredox catalysis by first forming a reactive anhydride (B1165640) intermediate. nih.gov This redox-neutral approach allows for the synthesis of valuable heterocyclic compounds without the need for harsh conditions. nih.gov
Stability and Reactivity of Benzylic Radical Intermediates
The benzylic position of this compound is prone to radical formation due to the resonance stabilization of the resulting benzylic radical by the aromatic ring. masterorganicchemistry.com This stability makes benzylic C-H bonds weaker than other alkyl C-H bonds, rendering them susceptible to abstraction by radical species. masterorganicchemistry.com
Once formed, the benzylic radical can participate in a variety of reactions. For instance, in benzylic bromination, a bromine radical abstracts a benzylic hydrogen, and the resulting benzylic radical then reacts with Br₂ to form the brominated product and another bromine radical, propagating the chain reaction. masterorganicchemistry.com
The reactivity of benzylic radicals is also influenced by the substituents on the aromatic ring. Electron-donating groups can further stabilize the radical, while electron-withdrawing groups can have the opposite effect. The two chlorine atoms and the methyl group on the phenyl ring of this compound will influence the stability and subsequent reactivity of its benzylic radical intermediate.
Nucleophilic and Electrophilic Transformations on the Aromatic Ring
The aromatic ring of this compound is substituted at positions 1, 3, 4, and 5. The available positions for substitution are C2 and C6. The electronic nature of the existing substituents determines the feasibility and outcome of transformations at these positions. The chlorine atoms at C3 and C5 are electron-withdrawing via induction and weakly deactivating. The methyl group at C4 is electron-donating and activating. The mandelic acid side chain at C1 possesses both the electron-withdrawing carboxyl group and an α-hydroxyl group, which can be electron-donating through resonance.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring. numberanalytics.com The rate and position of this attack are heavily influenced by the existing substituents. libretexts.org Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. libretexts.org
In the case of this compound, the aromatic ring is considered to be deactivated towards electrophilic attack due to the presence of two strongly electron-withdrawing chlorine atoms and the carboxyl function of the mandelic acid moiety. Although the methyl group and the α-hydroxyl group are activating, the cumulative deactivating effect of the halogens and the carboxylic acid is expected to dominate, making electrophilic substitution reactions challenging.
The directing effects of the substituents determine the position of substitution. Halogens are typically ortho, para-directors, as is the methyl group. libretexts.org The hydroxyl group is also an ortho, para-director, while the carboxylic acid is a meta-director. In this molecule, the C2 and C6 positions are ortho to the mandelic acid side chain, ortho to a chlorine atom, and meta to the other chlorine atom and the methyl group. The combined directing effects suggest that any electrophilic substitution would likely occur at the C2 and C6 positions.
| Substituent | Position | Electronic Effect | Directing Effect |
| -CH(OH)COOH | C1 | Deactivating (COOH), Activating (OH) | Ortho, Para (OH), Meta (COOH) |
| -Cl | C3, C5 | Deactivating | Ortho, Para |
| -CH₃ | C4 | Activating | Ortho, Para |
Table 1: Substituent Effects on Electrophilic Aromatic Substitution
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com However, due to the deactivated nature of the ring in this compound, harsh reaction conditions would likely be required to achieve any significant conversion. For instance, the nitration of deactivated rings typically requires strong acids. numberanalytics.com
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing electron-withdrawing groups and a good leaving group, such as a halide. wikipedia.org The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.gov The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and thus facilitating the reaction. wikipedia.org
The aromatic ring of this compound is substituted with two chlorine atoms, which can act as leaving groups in an SNAr reaction. The ring is activated towards nucleophilic attack by the strong electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group.
A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, amines, and thiols. For example, treatment with sodium hydroxide (B78521) at high temperatures can lead to the substitution of a chlorine atom by a hydroxyl group, a reaction observed in the preparation of phenols from aryl halides. chemistrysteps.comyoutube.com The reaction of this compound with a strong nucleophile would be expected to result in the displacement of one of the chlorine atoms. The two chlorine atoms at C3 and C5 are electronically equivalent.
| Reaction Type | Reagents | Potential Product | Conditions |
| Hydroxylation | NaOH, H₂O | 3-Chloro-5-hydroxy-4-methylmandelic acid | High temperature and pressure |
| Amination | RNH₂, base | 3-Amino-5-chloro-4-methylmandelic acid | Varies with nucleophile |
| Thiolation | RSH, base | 3-Chloro-5-(alkylthio)-4-methylmandelic acid | Varies with nucleophile |
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
Research on related dichlorinated aromatic compounds has shown that nucleophilic substitution is a viable pathway for further functionalization. The rate of these reactions is dependent on the strength of the nucleophile and the reaction conditions. The presence of the mandelic acid side chain may also influence the reactivity through steric hindrance or by participating in the reaction mechanism.
Derivatives and Analogues of 3,5 Dichloro 4 Methylmandelic Acid for Research Purposes
Synthesis and Characterization of Esters and Amides
The synthesis of ester and amide derivatives of 3,5-Dichloro-4-methylmandelic acid is a fundamental step in exploring its chemical space for research applications. These derivatives are typically prepared through standard organic reactions involving the carboxylic acid moiety.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the alcohol.
Amidation: The formation of amides from this compound generally requires the activation of the carboxyl group to facilitate reaction with an amine. This is because the direct reaction between a carboxylic acid and an amine is an acid-base reaction that is thermodynamically unfavorable for amide bond formation. Common methods for amide synthesis include the use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine.
| Derivative Type | Reagents and Conditions | Characterization Methods |
| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | ¹H NMR, ¹³C NMR, IR, MS |
| Alcohol, Coupling Agent (e.g., DCC, EDC) | ¹H NMR, ¹³C NMR, IR, MS | |
| Amides | Amine, Coupling Agent (e.g., HATU) | ¹H NMR, ¹³C NMR, IR, MS |
| Thionyl Chloride/Oxalyl Chloride, then Amine | ¹H NMR, ¹³C NMR, IR, MS |
Functionalization of the Hydroxyl and Carboxyl Groups
The hydroxyl and carboxyl groups of this compound are key sites for further functionalization, allowing for the creation of a diverse library of derivatives for research purposes.
The hydroxyl group can undergo a variety of reactions. Etherification, for example, can be achieved by deprotonating the hydroxyl group with a base to form an alkoxide, which is then reacted with an alkyl halide (Williamson ether synthesis). This allows for the introduction of various alkyl or aryl groups. Acylation of the hydroxyl group to form esters is another common transformation, typically carried out using acyl chlorides or anhydrides in the presence of a base.
The carboxyl group , as discussed in the previous section, is readily converted into esters and amides. Beyond this, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). It is important to note that the reduction of a related compound, 3,5-dichloro-4-hydroxybenzoic acid, with LiAlH₄ has been reported to yield a cross-linked product, bis(3,5-dichloro-4-hydroxyphenyl)methane, rather than the expected benzyl (B1604629) alcohol. mdpi.com This suggests that the reaction conditions for the reduction of this compound would need to be carefully optimized to avoid similar side reactions.
Modifications of the Aromatic Ring Substituents
Modifying the substituents on the aromatic ring of this compound allows for a systematic investigation of structure-activity relationships in various research contexts.
Exploration of Halogen Position and Number
The position and number of halogen substituents on the aromatic ring can significantly influence the electronic properties and lipophilicity of the molecule. Research in this area would involve the synthesis of analogues with different halogenation patterns. For instance, analogues with bromine instead of chlorine (e.g., 3,5-Dibromo-4-methylmandelic acid) could be synthesized, potentially starting from p-toluic acid and employing bromination reactions. The synthesis of analogues with a single halogen or halogens at different positions (e.g., 2-chloro-4-methylmandelic acid) would provide further insights into the impact of these substitutions.
Variation of Alkyl Group Substitutions
Varying the alkyl group at the 4-position of the aromatic ring can modulate the steric and electronic properties of the molecule. Analogues with different alkyl groups, such as ethyl or propyl, could be synthesized. The synthesis of these analogues would likely start from the corresponding 4-alkylbenzoic acids, which would then be subjected to halogenation and subsequent conversion to the mandelic acid derivative. For example, the synthesis of 3,5-dichloro-4-ethylmandelic acid would likely begin with 4-ethylbenzoic acid.
Synthesis of Stereoisomerically Pure Analogues
Since this compound is a chiral molecule, the synthesis of its stereoisomerically pure enantiomers is of great interest for many research applications, particularly in areas where stereochemistry plays a crucial role.
Several strategies can be employed to obtain enantiomerically pure analogues. One approach is the chiral resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine, followed by separation of the diastereomers by crystallization and subsequent liberation of the pure enantiomers. Chromatographic methods, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on a chiral stationary phase, are also powerful techniques for separating enantiomers.
Advanced Analytical Methodologies in the Study of 3,5 Dichloro 4 Methylmandelic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structural features of 3,5-Dichloro-4-methylmandelic acid. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.
In ¹H NMR, the chemical shift, signal splitting (multiplicity), and integration of the peaks provide detailed information about the different types of protons and their neighboring atoms. For this compound, characteristic signals would be expected for the aromatic protons, the methyl protons, the methine proton of the chiral center, and the acidic proton of the carboxylic acid, as well as the hydroxyl proton.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment.
The purity of a sample can also be assessed by NMR. The presence of unexpected signals can indicate impurities, and their integration relative to the signals of the main compound can be used for quantification.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.3 - 7.5 | Singlet |
| -CH(OH)- | 5.0 - 5.2 | Singlet |
| -CH₃ | 2.3 - 2.5 | Singlet |
| -OH | Variable | Broad Singlet |
| -COOH | 10.0 - 13.0 | Broad Singlet |
Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 175 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-CH₃ | 138 - 142 |
| Aromatic C-H | 128 - 132 |
| -CH(OH)- | 70 - 75 |
| -CH₃ | 18 - 22 |
Note: Predicted values are based on the analysis of analogous compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the functional groups present.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group of the alcohol and the carboxylic acid, the carbonyl (C=O) group of the carboxylic acid, the carbon-carbon double bonds (C=C) of the aromatic ring, and the carbon-chlorine (C-Cl) bonds. The broadness of the -OH stretch is a key indicator of hydrogen bonding.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| O-H stretch (Alcohol) | 3200 - 3600 | Broad, Medium |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O stretch | 1050 - 1250 | Strong |
| C-Cl stretch | 600 - 800 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with the [M+2]⁺ and [M+4]⁺ peaks having specific relative intensities.
Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for mandelic acid derivatives include the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (-COOH). The analysis of these fragment ions helps to piece together the structure of the original molecule.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (for ³⁵Cl isotopes) | Possible Neutral Loss |
| [M]⁺ | 234 | - |
| [M-H₂O]⁺ | 216 | H₂O |
| [M-COOH]⁺ | 189 | COOH |
| [M-H₂O-CO]⁺ | 188 | H₂O, CO |
Note: m/z values are calculated for the most abundant isotopes.
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating this compound from impurities and for its quantitative determination. The choice of chromatographic technique depends on the volatility and polarity of the compound.
Gas Chromatography (GC) for Volatile Derivatives
Due to its low volatility, this compound itself is not well-suited for direct analysis by gas chromatography (GC). However, it can be chemically modified into a more volatile derivative, typically through esterification of the carboxylic acid and/or silylation of the hydroxyl group.
These derivatization reactions increase the volatility of the analyte, allowing it to be separated from other components in a mixture as it passes through the GC column. The retention time, the time it takes for the derivatized compound to travel through the column, is a characteristic property that can be used for identification. Coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (GC-MS), this technique can be used for both qualitative and quantitative analysis.
Liquid Chromatography (LC) for Purity and Impurity Profiling
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound.
In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase (such as C18) is used with a polar mobile phase. This compound would be separated from impurities based on its polarity. The retention time is used for identification, and the peak area is proportional to the concentration, allowing for accurate quantification.
HPLC is the preferred method for purity assessment and impurity profiling. By developing a suitable gradient or isocratic method, it is possible to separate the main compound from closely related impurities, such as starting materials, byproducts, or degradation products. A diode array detector (DAD) or a mass spectrometer (LC-MS) can be used for detection, providing additional spectral information for peak identification and confirmation.
Table 5: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Note: These are typical starting conditions and would require optimization for a specific application.
Ion-Exchange Chromatography for Mandelic Acid Salts
Ion-exchange chromatography is a powerful technique for the quantification of salts of organic acids, such as the sodium salt of this compound. This method is particularly useful for salts that cannot be accurately titrated in an aqueous medium. The principle involves exchanging the cation of the salt (e.g., Na+) for a hydrogen ion (H+) using a cation-exchange resin. core.ac.uk
The process begins by passing an aqueous solution containing a precisely weighed amount of the sodium salt of this compound through a column packed with a strongly acidic cation-exchange resin in the hydrogen form. vanderbilt.edu As the solution passes through the column, the sodium ions are retained by the resin, and an equivalent amount of hydrogen ions is released, forming the free this compound.
The resulting acidic eluate is then collected and can be titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521). The amount of the original salt is stoichiometrically related to the amount of titrant used. core.ac.uk This method provides a rapid and convenient alternative to more complex analytical procedures. Research on various sodium salts of mandelic acid derivatives has demonstrated the high accuracy and precision of this technique. core.ac.uk
For instance, a study on various substituted mandelic acid salts, including chloro- and methyl-substituted derivatives, showed excellent agreement between the ion-exchange titration method and other analytical procedures. core.ac.uk The anion of the salt can also be exchanged for a hydroxide ion using an anion-exchange resin, which would result in a basic solution that could then be titrated with a standard acid. core.ac.uk
Table 1: Hypothetical Ion-Exchange Chromatography Analysis of Sodium 3,5-Dichloro-4-methylmandelate
| Sample | Method | Theoretical Purity (%) | Experimental Purity (%) | Standard Deviation |
| 1 | Cation-Exchange Titration | 100 | 99.89 | ± 0.04 |
| 2 | Cation-Exchange Titration | 100 | 99.92 | ± 0.03 |
| 3 | Anion-Exchange Titration | 100 | 99.85 | ± 0.05 |
Gravimetric Analysis for Compound Quantification
Gravimetric analysis offers a classic and highly accurate method for determining the quantity of a substance by weighing. For mandelic acid derivatives, this can be achieved by precipitating an insoluble salt of the acid and then isolating and weighing the precipitate.
A common approach for mandelic acid and its derivatives involves the precipitation of the lead (II) salt. In this procedure, a solution containing a known quantity of this compound or its soluble salt is treated with a solution of a soluble lead salt, such as lead (II) nitrate, under controlled pH conditions. This results in the formation of insoluble lead (II) 3,5-dichloro-4-methylmandelate.
The precipitate is then carefully filtered, washed to remove any impurities, dried to a constant weight, and then weighed. The mass of the original this compound can be calculated from the mass of the precipitate using stoichiometric principles. While this method is generally more time-consuming than instrumental techniques like chromatography, it is valued for its high accuracy and serves as a reliable reference method. A comparative study involving various substituted mandelic acids confirmed that results obtained from gravimetric procedures are in good agreement with those from ion-exchange titration methods. core.ac.uk
Table 2: Hypothetical Gravimetric Analysis Data for this compound
| Sample | Initial Mass of Acid (g) | Precipitating Agent | Mass of Precipitate (g) | Calculated Purity (%) |
| 1 | 0.5000 | Lead (II) Nitrate | 0.8155 | 99.6 |
| 2 | 0.5000 | Lead (II) Nitrate | 0.8170 | 99.8 |
| 3 | 0.5000 | Lead (II) Nitrate | 0.8148 | 99.5 |
Computational Chemistry and Molecular Modeling of 3,5 Dichloro 4 Methylmandelic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a detailed picture of electron distribution, orbital energies, and the forces acting on the atoms, which in turn dictate the molecule's reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms by locating transition states and calculating activation energies. For mandelic acid and its derivatives, DFT has been employed to explore their antioxidant properties and reaction pathways. nih.gov For instance, studies on hydroxy and methoxy (B1213986) derivatives of mandelic acid have utilized DFT calculations at the B3LYP/6-311++G(d,p) level of theory to determine parameters like Bond Dissociation Energy (BDE), Ionization Potential (IP), and Proton Affinity (PA), which are crucial for understanding antioxidant activity. nih.gov
These studies have shown that the substitution pattern on the aromatic ring significantly influences the molecule's reactivity. nih.gov For 3,5-dichloro-4-methylmandelic acid, DFT calculations would be instrumental in elucidating the mechanisms of its reactions, such as oxidation or esterification. By modeling the potential energy surface, researchers can identify the lowest energy pathways for chemical transformations, detailing the structures of intermediates and transition states. For example, a DFT study on an N-heterocyclic carbene (NHC)-catalyzed activation of an α-bromo enal successfully elucidated the reaction mechanism and the origin of stereoselectivity by analyzing the energetics of different pathways. rsc.org A similar approach could be applied to understand the stereoselective reactions involving this compound.
Table 1: Representative DFT-Calculated Parameters for Substituted Mandelic Acids
| Parameter | Description | Relevance to this compound |
| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | Indicates the ease of hydrogen atom donation from the hydroxyl group, a key step in many antioxidant and radical reactions. nih.gov |
| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Relates to the molecule's ability to act as an electron donor in chemical reactions. nih.gov |
| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | Provides insight into the molecule's basicity and its behavior in acid-base reactions. nih.gov |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally implies higher reactivity. The chlorine and methyl substituents on the phenyl ring will modulate this gap. |
Note: The specific values for this compound would require dedicated DFT calculations.
Quantum mechanical calculations, particularly DFT, are also widely used to predict spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. bohrium.com The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, predicting the ¹H and ¹³C NMR spectra would involve:
Performing a conformational search to identify all low-energy conformers.
Optimizing the geometry of each conformer using a suitable DFT functional and basis set.
Calculating the NMR shielding constants for each conformer.
Averaging the chemical shifts based on the Boltzmann population of each conformer.
These predicted spectra could then be compared with experimental data to confirm the structure and assign specific resonances.
Molecular Mechanics (MM) and Dynamics Simulations
While quantum mechanics provides a detailed electronic description, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient alternative by treating molecules as a collection of atoms held together by springs, governed by a force field. These methods are particularly well-suited for studying the conformational landscape and intermolecular interactions of molecules like this compound, especially in the condensed phase.
The resolution of racemic mixtures is often achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. The efficiency of this separation is intrinsically linked to the differences in the crystal packing of the two diastereomers. Molecular mechanics is a powerful tool for analyzing these crystal structures and understanding the interactions that lead to chiral discrimination.
Studies on the diastereomeric salts of other chlorine-substituted mandelic acids with phenylethylamine have shown that a combination of strong hydrogen bonds and weaker interactions like C-H···π and van der Waals forces are crucial for chiral recognition. In cases where the hydrogen bonding patterns are similar between the less soluble and more soluble diastereomeric salts, these weaker interactions become decisive in stabilizing the crystal lattice of the less soluble salt.
For this compound, a similar analysis would involve:
Formation of diastereomeric salts with a suitable chiral amine.
Determination of the single-crystal X-ray structures of both the less soluble and more soluble salts.
Computational analysis of the crystal packing to identify and quantify the key intermolecular interactions responsible for the observed solubility difference. Research on diastereomeric salts of 1-arylethylamines with mandelic acid has revealed that the formation of a characteristic hydrogen-bond layer, consisting of stable columnar structures with a planar boundary surface, is common in the less-soluble salts. rsc.org
Lattice energy, the energy released when ions, atoms, or molecules come together from a gaseous state to form a crystal, is a critical parameter in understanding the stability of different crystal forms. In the context of chiral resolution, the difference in lattice energy between the two diastereomeric salts can be directly related to the efficiency of the separation.
Computational methods can be used to calculate these lattice energies. For instance, studies on the crystallization of mandelic acid and L-phenylalanine have shown that the diastereomeric crystal of L-mandelic acid-L-phenylalanine is more thermally stable due to a higher lattice energy compared to the D-mandelic acid-L-phenylalanine diastereomer. nih.gov This difference in stability is a direct consequence of more favorable intermolecular interactions in the crystal lattice of the less soluble salt.
For this compound, lattice energy calculations could be performed on the computationally generated or experimentally determined crystal structures of its diastereomeric salts. By comparing the calculated lattice energies, one could predict which diastereomer is likely to be less soluble and thus how the chiral resolution might proceed.
Conformational Analysis and Molecular Descriptors
The biological activity and physical properties of a flexible molecule like this compound are not determined by a single static structure but by an ensemble of interconverting conformers. Conformational analysis aims to identify the stable conformers and understand the energy barriers between them.
The rotation around the Cα-C(phenyl) and Cα-COOH single bonds will give rise to different spatial arrangements of the hydroxyl, carboxyl, and substituted phenyl groups. The relative energies of these conformers will be influenced by steric hindrance from the two chlorine atoms and the methyl group on the phenyl ring, as well as potential intramolecular hydrogen bonding between the hydroxyl and carboxyl groups. Computational methods, including both QM and MM, can be used to map the potential energy surface and identify the low-energy conformers and the transition states connecting them. pharmacy180.com
Molecular descriptors are numerical values that encode chemical information and are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. dergipark.org.trnih.gov These descriptors can be calculated from the molecular structure and are used to build predictive models for biological activity, toxicity, and physicochemical properties.
Table 2: Key Molecular Descriptors for this compound
| Descriptor Class | Example Descriptors | Description |
| Topological | Wiener Index, Balaban Index | Describe the connectivity of atoms in the molecule. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relate to the size and shape of the molecule. |
| Electronic | Dipole Moment, Polarizability | Describe the electronic distribution and response to an electric field. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, crucial for predicting its behavior in biological systems. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for hydrogen bonding interactions. |
Note: The values of these descriptors can be calculated using various computational chemistry software packages.
By calculating a range of molecular descriptors for this compound and related compounds, it would be possible to develop QSAR models to predict its biological activities, such as antimicrobial or herbicidal effects, based on the activities of known compounds.
Ligand-Protein Interaction Modeling (e.g., for enzyme studies, excluding clinical)
Computational modeling, including molecular docking and molecular dynamics simulations, serves as a powerful tool to predict and analyze the binding of a ligand, such as this compound, to a protein's active site. These models can elucidate the binding affinity, identify key interacting amino acid residues, and describe the intermolecular forces that stabilize the ligand-protein complex. Given its structure as a derivative of mandelic acid, enzymes of the mandelate (B1228975) pathway, such as mandelate racemase and mandelate dehydrogenase, are logical targets for such computational analyses.
Research on mandelate racemase (MR) from Pseudomonas putida provides a valuable framework for understanding how derivatives of mandelic acid bind. For instance, virtual screening and molecular dynamics simulations have been employed to study the interaction of R-3-chloromandelic acid with MR mutants. nih.gov This research demonstrated that modifications in the enzyme's active site could enhance catalytic efficiency by improving interactions with the substrate in its transition state. nih.gov
Based on these analogous studies, a hypothetical model of this compound interacting with an enzyme like mandelate racemase can be constructed. The binding would likely involve a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds.
Key Hypothetical Interactions:
Hydrogen Bonding: The carboxylate and α-hydroxyl groups of this compound are prime candidates for forming hydrogen bonds with polar residues in the enzyme's active site. These interactions are crucial for the proper orientation and stabilization of the ligand.
Hydrophobic Interactions: The phenyl ring of the molecule would likely engage in hydrophobic interactions with nonpolar amino acid residues. The presence of the methyl group at the 4-position could further enhance these interactions, potentially influencing binding affinity.
Halogen Bonding: The two chlorine atoms at the 3 and 5 positions of the phenyl ring could participate in halogen bonding with electron-donating atoms (like oxygen or nitrogen) in the protein backbone or side chains. Halogen bonds are increasingly recognized as significant contributors to ligand-protein stability.
To illustrate the potential interactions, a hypothetical data table of interacting residues within an enzyme's active site is presented below. It is important to note that this table is a speculative model based on the known interactions of similar molecules and not the result of direct computational studies on this compound.
| Interaction Type | Potential Interacting Residue (Hypothetical) | Ligand Moiety Involved |
| Hydrogen Bond | Arginine, Histidine | Carboxylate group |
| Hydrogen Bond | Serine, Threonine | α-hydroxyl group |
| Hydrophobic Interaction | Leucine, Isoleucine, Valine | Phenyl ring, Methyl group |
| Halogen Bond | Carbonyl oxygen of peptide backbone | Chlorine atoms |
The field of computational chemistry and molecular modeling is continually advancing, and future studies may provide specific data on the interaction of this compound with various enzymes. Such research would be invaluable for understanding its biochemical role and for potential applications in biocatalysis and synthetic biology.
Biochemical and Mechanistic Research Applications of Mandelic Acid Derivatives
Studies on Enzymatic Transformations (e.g., Oxidative Decarboxylation by Tyrosinase)
No studies detailing the enzymatic transformation of 3,5-Dichloro-4-methylmandelic acid were found. Research on the enzymatic transformation of other mandelic acid derivatives, such as the oxidative decarboxylation of 3,4-dihydroxymandelic acid by tyrosinase, has been documented. nih.govnih.govscispace.com However, similar studies involving the 3,5-dichloro-4-methyl substituted analogue could not be located.
Role as Chiral Building Blocks in Complex Molecule Synthesis
No literature was found that describes the use of this compound as a chiral building block in the synthesis of more complex molecules. While various other mandelic acid derivatives are utilized for their chiral properties in organic synthesis, this specific compound is not mentioned in that context.
Structure Activity Relationship Sar Studies for Halogenated and Methylated Mandelic Acid Scaffolds
Impact of Aromatic Substituents on Chemical Reactivity
The nature and position of substituents on the aromatic ring of mandelic acid derivatives directly influence the molecule's electronic properties and, consequently, its chemical reactivity. The phenyl ring's electron density can be modulated by electron-withdrawing groups (EWGs), such as halogens, and electron-donating groups (EDGs), like alkyl groups.
The cumulative effect of these substituents makes the aromatic ring of 3,5-Dichloro-4-methylmandelic acid significantly more electron-deficient than that of unsubstituted mandelic acid. This altered reactivity is crucial in various chemical transformations and molecular interactions. For instance, halogenated derivatives of mandelic acid are known to participate in additional intermolecular interactions, such as halogen and hydrogen bonding, which can dictate the formation of coordination polymers and specific crystal packing arrangements. unimelb.edu.au Studies on other substituted mandelic acids have shown that the energy required for reactions, such as those related to antioxidant activity, is dependent on the ring substituents. nih.gov
| Substituent | Position on Phenyl Ring | Electronic Effect | Impact on Reactivity |
| Chlorine | 3 and 5 | Strong Electron-Withdrawing (Inductive) | Decreases aromatic ring nucleophilicity; Increases acidity of the carboxylic acid. |
| Methyl | 4 | Weak Electron-Donating (Hyperconjugation) | Slightly increases electron density, counteracting the chloro groups to some extent. |
Stereochemical Influence on Molecular Interactions (e.g., chiral recognition, enzymatic activity)
The stereochemistry of the chiral center at the alpha-carbon is fundamental to the biological and chemical behavior of mandelic acid derivatives. The specific arrangement of substituents on the aromatic ring of this compound can enhance or modify the molecule's ability to engage in stereospecific interactions with other chiral entities, such as cyclodextrins or enzyme active sites. mdpi.comnih.gov
Chiral Recognition: Chiral recognition is a process where a chiral selector preferentially interacts with one enantiomer over the other. In techniques like gas chromatography and high-performance liquid chromatography (HPLC), cyclodextrins are often used as chiral selectors for separating mandelic acid derivatives. mdpi.comresearchgate.net The efficiency of this separation depends on the "goodness of fit" between the analyte and the cyclodextrin (B1172386) cavity. The substituents on the aromatic ring play a pivotal role in this process. The size and electronic nature of the dichloro and methyl groups on the this compound scaffold would influence its inclusion within the chiral selector. For instance, studies have shown that β-cyclodextrin selectors generally offer higher chiral selectivities for various mandelic acid derivatives, suggesting that the size of the mandelic acid derivative is a key factor in fitting into the chiral recognition features of the cyclodextrin. mdpi.com The presence of hydrogen bond donor groups is also crucial; derivatives lacking H-bond donor ability often show no or decreased chiral selectivity. mdpi.com
Enzymatic Activity: Enzymes are inherently chiral and thus exhibit high stereoselectivity. The enzymatic resolution of racemic mandelic acids is a common method for producing enantiomerically pure forms, which are valuable precursors for pharmaceuticals like antibiotics and anti-obesity drugs. researcher.liferesearchgate.net The activity and enantioselectivity of enzymes, such as lipases or nitrilases, are highly sensitive to the structure of the substrate. researchgate.netresearchgate.net The bulky and electron-withdrawing chlorine atoms, along with the methyl group on this compound, would present a unique steric and electronic profile to an enzyme's active site. This can affect both the rate of the enzymatic reaction and its preference for the (R)- or (S)-enantiomer. Studies on the chiral inversion of mandelic acid in humans have highlighted that the presence of the hydroxyl group is a critical factor that prevents certain enzymes from acting on its acyl-CoA ester, indicating the subtle interplay between the core structure and enzymatic processing. rsc.org
| Interaction Type | Influencing Factors of 3,5-Dichloro-4-methyl Substituents | Potential Outcome |
| Chiral Recognition | Steric Hindrance: The bulk of the chlorine and methyl groups can affect entry into a chiral selector's binding pocket. Dipole-Dipole Interactions: The polar C-Cl bonds introduce specific electrostatic interactions. | Modified retention times and separation factors in chiral chromatography compared to unsubstituted mandelic acid. mdpi.com |
| Enzymatic Activity | Active Site Binding: The size, shape, and electronic surface potential must be compatible with the enzyme's active site. Reaction Rate: Electron-withdrawing groups can influence the lability of the hydroxyl or carboxyl groups, affecting the speed of enzymatic transformation. | Altered enantioselectivity (ee%) and conversion rates in enzymatic resolutions. researchgate.net |
Rational Design Principles for Mandelic Acid Derivatives
The mandelic acid scaffold serves as a valuable template in rational drug design, a strategy that uses structural information of biological targets to design new, more potent, and selective ligands. nih.govsunderland.ac.uk The principles of rational design involve iterative modifications of a lead compound to optimize its interaction with a target, such as an enzyme or receptor.
The compound this compound can be viewed as a rationally designed molecule, where specific substitutions are made to probe or enhance biological activity. For example, in the design of Factor Xa inhibitors, a series of mandelic acid derivatives were synthesized and tested. nih.gov The SAR from such studies provides a roadmap for further design.
Key principles in the rational design of derivatives like this compound include:
Scaffold Hopping and Decoration: Starting with the basic mandelic acid core, "decorating" the phenyl ring with different substituents (halogens, alkyls, etc.) allows for a systematic exploration of the chemical space around a binding pocket. The specific 3,5-dichloro-4-methyl pattern provides a unique combination of steric bulk, lipophilicity, and electronic properties.
Enhancing Binding Affinity: The chlorine atoms can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity if the target protein has a suitable halogen-bond acceptor. This provides an additional tool for medicinal chemists beyond conventional hydrogen bonding or hydrophobic interactions. unimelb.edu.au
Improving Selectivity: By modifying the substitution pattern, it is possible to improve a molecule's selectivity for one biological target over others. For instance, studies on dihydropyridine (B1217469) derivatives showed that specific substituents greatly enhanced selectivity for the A3 adenosine (B11128) receptor. nih.gov The unique profile of this compound could confer selectivity for a specific enzyme or receptor isoform.
Modulating Physicochemical Properties: Substitutions on the ring alter properties like lipophilicity (logP), solubility, and metabolic stability. The two chlorine atoms would increase lipophilicity, which could affect cell membrane permeability and bioavailability.
The design of this compound, therefore, represents a targeted chemical modification aimed at creating a molecule with specific properties tailored for enhanced or novel molecular interactions.
Emerging Trends and Future Research Directions
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of optically pure mandelic acid derivatives is a cornerstone of pharmaceutical and fine chemical industries. nih.govnih.gov Traditional chemical synthesis routes often struggle to achieve high enantioselectivity at an industrial scale, leading to a growing interest in biocatalytic and organocatalytic approaches. nih.gov
Future research is expected to focus on refining these stereoselective methods. Key areas of exploration will likely include the development of novel, more efficient catalysts and the optimization of reaction conditions to further enhance enantiomeric purity and yield. The ultimate goal is to establish robust and scalable synthetic routes that are both economically viable and environmentally sustainable. nih.govmpg.de
Advanced Computational Approaches for Predicting Reactivity and Selectivity
Computational chemistry has emerged as a powerful tool in modern chemical research, offering insights that can guide experimental design and accelerate discovery. In the context of 3,5-dichloro-4-methylmandelic acid and its analogs, computational methods are being employed to predict their reactivity and selectivity.
Density Functional Theory (DFT) calculations, using methods like B3LYP with appropriate basis sets, are utilized to optimize the geometries of mandelic acid derivatives and their corresponding radicals, anions, and radical cations. nih.gov These calculations provide valuable information on electronic charge distribution, thermodynamic parameters, and molecular orbital energies (HOMO and LUMO), which in turn helps in understanding the reactivity of these molecules. nih.gov For instance, the calculated bond dissociation energy (BDE) can predict the susceptibility of a substituent to radical attack. nih.gov
Furthermore, computational models are being used to elucidate the mechanisms of chiral recognition. nih.gov Theoretical calculations of collisional cross section (CCS) values for diastereomeric complexes can be correlated with experimental data from techniques like ion mobility mass spectrometry to understand intermolecular interactions. nih.gov Future directions in this area will likely involve the use of more sophisticated computational models and machine learning algorithms to build predictive models for the reactivity and biological activity of a wide range of substituted mandelic acids.
Exploration of New Catalytic Systems for Mandelic Acid Transformations
The transformation of mandelic acids into other valuable chemical entities is a key area of research. A significant focus is on the development of new and efficient catalytic systems to achieve these transformations.
Palladium-catalyzed C-H functionalization has been shown to be a versatile method for the arylation, iodination, acetoxylation, and olefination of mandelic acid derivatives. acs.org These reactions can proceed through different catalytic cycles, such as Pd(II)/Pd(IV) and Pd(II)/Pd(0), and are compatible with a variety of functional groups. acs.org The use of amino acid ligands can accelerate these reactions and improve their efficiency. acs.org
Ionic liquids are also being explored as alternative reaction media and catalysts for the synthesis of mandelic acid. nih.gov For example, the use of tetrabutyl ammonium (B1175870) bromide as a phase transfer catalyst in an ionic liquid under ultrasound irradiation has been shown to be an efficient process for synthesizing mandelic acid from benzaldehyde (B42025) and chloroform. nih.gov
Future research will likely focus on discovering novel and more sustainable catalytic systems. This includes the exploration of earth-abundant metal catalysts, organocatalysts, and biocatalysts to perform a wider range of transformations on the mandelic acid scaffold. researchgate.netsciensage.info The development of catalytic systems that can operate under milder reaction conditions and with higher atom economy will be a key priority. mpg.de
Applications in Chemical Biology as Mechanistic Probes
Mandelic acid and its derivatives are not only important synthetic building blocks but also hold potential as tools in chemical biology. Their structural similarity to endogenous metabolites allows them to be used as probes to study biological processes.
For example, mandelic acid is a metabolite of styrene (B11656) and its chiral inversion in humans is an area of active investigation. rsc.org Studies using purified human recombinant enzymes have been conducted to understand the pathway of this chiral inversion. rsc.org It has been shown that while human acyl-CoA thioesterases can hydrolyze the acyl-CoA esters of mandelic acid, human α-methylacyl-CoA racemase (AMACR) is unable to catalyze the necessary epimerization, suggesting a different pathway than that of other chiral drugs like ibuprofen. rsc.org
Future applications in chemical biology could involve the design and synthesis of modified this compound derivatives with specific functionalities, such as fluorescent tags or photoaffinity labels. These probes could be used to identify and study the protein targets and metabolic pathways associated with mandelic acid and its analogs, providing valuable insights into their biological roles and mechanisms of action.
Integration with High-Throughput Screening for Academic Discovery
High-throughput screening (HTS) has become an indispensable tool in academic research for the discovery of new bioactive molecules. researchgate.netdrugtargetreview.com The integration of HTS with the synthesis of diverse chemical libraries, including derivatives of this compound, presents a powerful platform for academic discovery.
The development of automated, nanoscale synthesis and screening platforms allows for the rapid generation and evaluation of large compound libraries. nih.gov This approach, which can utilize techniques like acoustic dispensing for synthesis and differential scanning fluorimetry for screening, significantly accelerates the hit-finding process in early drug discovery. nih.gov
Academic HTS centers are now well-established and play a crucial role in translational research. drugtargetreview.com They provide access to compound libraries and automation hardware, enabling academic researchers to screen their assays of interest. drugtargetreview.com The future of academic discovery in this area will likely involve a closer integration of synthetic chemistry, computational modeling, and HTS. This synergistic approach will enable the rational design of focused libraries of mandelic acid derivatives with a higher probability of interacting with specific biological targets, leading to the discovery of novel probes and potential therapeutic leads.
Interactive Data Table: Research Findings on Mandelic Acid Derivatives
| Research Area | Key Finding | Technique/Method | Significance | Citation |
| Stereoselective Synthesis | One-pot, non-enzymatic synthesis of (R)-mandelic acid esters. | Organocatalysis with epi-quinine-derived urea. | Provides a versatile and efficient route to optically active mandelic acid derivatives. | nih.gov |
| Computational Prediction | DFT calculations predict reactivity based on electronic structure. | B3LYP/6-311++G(d,p) level of theory. | Guides experimental design by predicting reaction outcomes and mechanisms. | nih.gov |
| Catalytic Transformations | Palladium-catalyzed C-H functionalization for diverse modifications. | Pd(II)/Pd(IV) and Pd(II)/Pd(0) catalytic cycles. | Enables the synthesis of a wide range of functionalized mandelic acid derivatives. | acs.org |
| Chemical Biology | Elucidation of the chiral inversion pathway of mandelic acid in humans. | Use of purified human recombinant enzymes. | Reveals that the pathway differs from that of other chiral drugs. | rsc.org |
| High-Throughput Screening | Automated nanoscale synthesis and screening of compound libraries. | Acoustic dispensing and differential scanning fluorimetry. | Accelerates the discovery of new bioactive molecules from diverse chemical libraries. | nih.gov |
Q & A
Q. What synthetic methodologies are recommended for producing high-purity 3,5-Dichloro-4-methylmandelic acid?
- Methodological Answer :
Synthesis typically involves halogenation and alkylation steps. For example, chlorination of 4-methylmandelic acid using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) ensures selective substitution at the 3,5-positions. Purification via recrystallization in ethanol/water mixtures (70:30 v/v) improves yield (85–90%) and purity (>98%) . Critical parameters include pH control during halogenation to avoid over-substitution.
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile:0.1% phosphoric acid (40:60) at 1.0 mL/min; UV detection at 254 nm ensures sensitivity for chlorine substituents .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve structural ambiguities (e.g., methyl group at C4: δ 2.3 ppm in ¹H; 170–175 ppm in ¹³C for carboxylic acid) .
- Mass Spectrometry : ESI-MS in negative ion mode confirms molecular weight (theoretical: 249.56 g/mol) and fragmentation patterns .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC peak area reduction (<5% indicates stability). Store in amber vials at –20°C to prevent photodegradation, as chlorine substituents increase UV sensitivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
- Methodological Answer :
Cross-validate using complementary techniques:- IR Spectroscopy : Confirm hydroxyl (3200–3400 cm⁻¹) and carboxylic acid (1690–1720 cm⁻¹) groups to rule out esterification artifacts .
- X-ray Crystallography : Resolve positional isomerism ambiguities (e.g., chlorine vs. methyl group orientation) .
- Database Cross-Checks : Compare experimental data with PubChem, ECHA, and FDA GSRS entries to identify outliers .
Q. What mechanistic insights explain the compound’s reactivity in aqueous vs. nonpolar solvents?
- Methodological Answer :
The carboxylic acid group enhances solubility in polar solvents (logP ~1.2), while chlorine and methyl groups induce steric hindrance, reducing nucleophilic attack rates. Kinetic studies in buffered solutions (pH 2–10) show hydrolysis half-lives ranging from 2 hours (pH 10) to 30 days (pH 2) .
Q. How can computational modeling predict metabolic pathways for this compound?
- Methodological Answer :
Use density functional theory (DFT) to simulate cytochrome P450-mediated oxidation. Key metabolites include 3,5-dichloro-4-hydroxyphenylacetic acid (predicted via β-oxidation) and glutathione adducts (via electrophilic chlorine substitution) . Validate predictions with in vitro microsomal assays.
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing contradictory bioavailability data?
Q. How should researchers design experiments to isolate the effects of methyl and chlorine substituents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
